![molecular formula C19H14ClFO3 B1420177 5-[(2-Chloro-6-fluorobenzyl)oxy]-2-cyclopropyl-1-benzofuran-3-carbaldehyde CAS No. 1210309-96-8](/img/structure/B1420177.png)
5-[(2-Chloro-6-fluorobenzyl)oxy]-2-cyclopropyl-1-benzofuran-3-carbaldehyde
Vue d'ensemble
Description
The compound “5-[(2-Chloro-6-fluorobenzyl)oxy]-2-cyclopropyl-1-benzofuran-3-carbaldehyde” is a chemical substance with the CAS Number: 1210309-96-8 . It has a molecular weight of 344.77 . The compound is solid in physical form .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula: C19H14ClFO3 . The InChI Code for this compound is 1S/C19H14ClFO3/c20-16-2-1-3-17 (21)15 (16)10-23-12-6-7-18-13 (8-12)14 (9-22)19 (24-18)11-4-5-11/h1-3,6-9,11H,4-5,10H2 .Physical And Chemical Properties Analysis
The compound is a solid . It has a molecular weight of 344.77 . The linear formula for this compound is C19H14ClFO3 .Applications De Recherche Scientifique
Enzymatic Treatment of Organic Pollutants
Benzofuran derivatives, such as the one mentioned, have shown promise in the enzymatic remediation of organic pollutants. Enzymes like laccases and peroxidases, in the presence of redox mediators, have effectively degraded or transformed recalcitrant compounds, potentially enhancing the range and efficiency of pollutant degradation in industrial wastewater (Husain & Husain, 2007).
Control of Radical Cyclizations in Organic Synthesis
Radical cyclizations are critical in organic synthesis for constructing carbo- and heterocyclic compounds. Research indicates that factors like reaction temperature and the nature of radical precursors' conformations significantly influence the regiochemistry of these cyclizations. These insights are instrumental in synthesizing therapeutically important materials, where benzofuran derivatives may play a role (Ishibashi & Tamura, 2004).
Bioactivity and Synthesis of Benzofuran Compounds
Benzofuran compounds are well-recognized for their potent biological activities, such as anti-tumor, anti-bacterial, anti-oxidative, and anti-viral properties. The recent discovery of benzofuran derivatives with anti-hepatitis C virus activity highlights their potential as therapeutic drugs. Advanced methods for constructing benzofuran rings have also been developed, contributing to the synthesis of complex benzofuran compounds for drug development (Miao et al., 2019).
Chemistry and Synthetic Uses of Magnesium Carbenoids
The study of magnesium carbenoids, highly reactive intermediates in organic synthesis, has revealed interesting reactivity with nucleophiles, leading to new reactions. These findings could be relevant for the synthesis of benzofuran derivatives, given their structural and reactive similarities (Satoh, 2012).
Polymerization of Higher Aldehydes
Research on the polymerization of substituted aldehydes, including benzofuran derivatives, has provided insights into the mechanisms of polymerization, thermodynamics, and stereochemistry. This knowledge can be pivotal for practical applications and the development of materials with specific properties (Kubisa et al., 1980).
Safety And Hazards
Propriétés
IUPAC Name |
5-[(2-chloro-6-fluorophenyl)methoxy]-2-cyclopropyl-1-benzofuran-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClFO3/c20-16-2-1-3-17(21)15(16)10-23-12-6-7-18-13(8-12)14(9-22)19(24-18)11-4-5-11/h1-3,6-9,11H,4-5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNRIGTINNWVQES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C3=C(O2)C=CC(=C3)OCC4=C(C=CC=C4Cl)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2-Chloro-6-fluorobenzyl)oxy]-2-cyclopropyl-1-benzofuran-3-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2,4-dioxo-4-[2-(trifluoromethyl)phenyl]butanoate](/img/structure/B1420096.png)
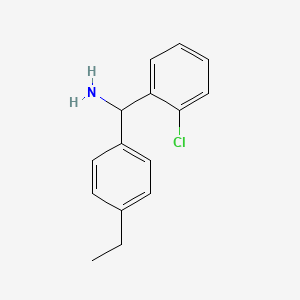


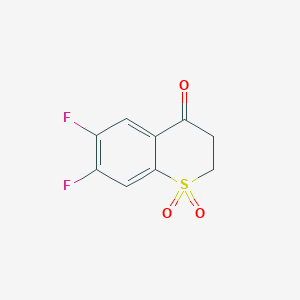


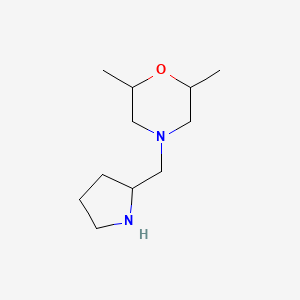
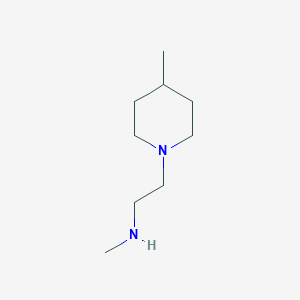
![3-[(Oxolan-3-ylmethyl)amino]propanenitrile](/img/structure/B1420110.png)
![2-[3-(Difluoromethoxy)phenyl]morpholine](/img/structure/B1420111.png)
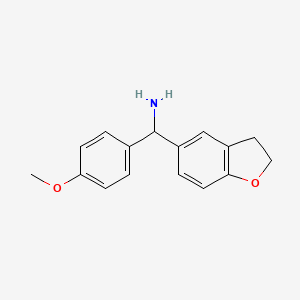
![1-[1-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1420116.png)
